molecular formula C24H19Br2NO5 B557926 Fmoc-3,5-dibromo-L-tyrosine CAS No. 201484-26-6

Fmoc-3,5-dibromo-L-tyrosine

Cat. No.: B557926
CAS No.: 201484-26-6
M. Wt: 561.2 g/mol
InChI Key: DGAVNNURVZYVLW-NRFANRHFSA-N
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Description

Fmoc-3,5-dibromo-L-tyrosine is a derivative of tyrosine, an important amino acid. This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions on the aromatic ring of tyrosine, and it is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The molecular formula of this compound is C24H19Br2NO5, and its molecular weight is 561.2 g/mol . This compound is primarily used in peptide synthesis and proteomics studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-3,5-dibromo-L-tyrosine involves the bromination of L-tyrosine followed by Fmoc protection. The bromination of L-tyrosine can be achieved using dimethyl sulfoxide (DMSO) in the presence of hydrobromic acid (HBr) and acetic acid (AcOH). For the synthesis of 3,5-dibromo-L-tyrosine, L-tyrosine is reacted with 2.2 equivalents of DMSO under these conditions . The resulting 3,5-dibromo-L-tyrosine is then protected with the Fmoc group to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger quantities. The process involves the same bromination and Fmoc protection steps, with adjustments to reaction conditions and purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Fmoc-3,5-dibromo-L-tyrosine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

    Deprotection Reactions: The Fmoc group can be removed using piperidine, revealing the free amino group of the tyrosine derivative.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: Piperidine in DMF is commonly used to remove the Fmoc group.

Major Products:

    Substitution Reactions: The major products depend on the nucleophile used. For example, substitution with an amine would yield an amino-substituted tyrosine derivative.

    Deprotection Reactions: The major product is 3,5-dibromo-L-tyrosine after the removal of the Fmoc group.

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis : Fmoc-3,5-dibromo-L-tyrosine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The presence of brominated tyrosine residues allows for enhanced properties in the resulting peptides, such as increased stability and specificity in biological interactions . The Fmoc group can be easily removed under mild conditions, facilitating the incorporation of this compound into longer peptide sequences.

Mechanism of Action : The incorporation of brominated tyrosine can influence protein structure and function through halogen bonding and other interactions, which may affect protein folding and stability. This capability makes it a valuable tool for studying protein interactions and modifications .

Drug Development

Pharmaceutical Applications : The unique chemical structure of this compound enhances its potential as a precursor in the design of novel pharmaceuticals. Its ability to selectively target biological pathways can lead to the development of more effective treatments with reduced side effects. Research has indicated that brominated compounds can exhibit improved pharmacological properties compared to their non-brominated counterparts .

Case Studies : Various studies have demonstrated the effectiveness of brominated amino acids in enhancing drug efficacy. For instance, research into the antimicrobial properties of bromotyrosine-derived compounds has shown promising results in targeting specific pathogens while minimizing toxicity to human cells .

Bioconjugation

Targeted Drug Delivery : The presence of bromine atoms allows for selective reactions in bioconjugation processes. This characteristic is crucial for attaching biomolecules to drugs or imaging agents, enabling targeted therapy and diagnostics . The ability to modify the compound's reactivity makes it suitable for creating complex bioconjugates that can improve therapeutic outcomes.

Research in Neuroscience

Neurotransmitter Activity Studies : this compound is valuable in neuroscience research due to its structural similarity to tyrosine, a precursor for important neurotransmitters like dopamine and norepinephrine. Studies have utilized this compound to investigate how bromination affects neurotransmitter activity and signaling pathways, providing insights into neurological functions and potential therapeutic targets for neurodegenerative diseases .

Fluorescent Labeling

Imaging Techniques : This compound can also be employed in developing fluorescent probes for biological research. The incorporation of this compound into cellular systems allows researchers to enhance imaging techniques, facilitating real-time monitoring of cellular processes and interactions .

Mechanism of Action

The mechanism of action of Fmoc-3,5-dibromo-L-tyrosine involves its incorporation into peptides and proteins, where the brominated tyrosine residues can affect protein structure and function. The bromine atoms can participate in halogen bonding and other interactions, influencing protein folding, stability, and interactions with other molecules. The Fmoc group serves as a protective group during peptide synthesis, preventing unwanted reactions at the amino group.

Comparison with Similar Compounds

Uniqueness: Fmoc-3,5-dibromo-L-tyrosine is unique due to the presence of both the Fmoc protective group and the bromine atoms. This combination allows for selective incorporation into peptides and proteins, followed by deprotection to reveal the reactive amino group. The bromine atoms provide additional sites for chemical modification and interactions, making this compound particularly useful in advanced peptide synthesis and proteomics studies.

Biological Activity

Fmoc-3,5-dibromo-L-tyrosine is a modified amino acid that plays a significant role in peptide synthesis and biological research. The compound is characterized by the presence of bromine atoms at the 3 and 5 positions of the aromatic ring of L-tyrosine, which can influence various biological activities when incorporated into peptides and proteins. This article explores the biological activity of this compound, its mechanisms of action, applications in research, and relevant case studies.

This compound has the following chemical properties:

  • Molecular Formula : C24H19Br2NO5
  • Molecular Weight : 561.2 g/mol
  • CAS Number : 201484-26-6

The biological activity of this compound primarily arises from its incorporation into peptides. The bromine substituents can affect the conformation, stability, and interactions of peptides with other biomolecules. Key mechanisms include:

  • Halogen Bonding : The bromine atoms can participate in halogen bonding, influencing protein folding and stability.
  • Chemical Reactivity : The compound undergoes substitution reactions where bromine can be replaced by other functional groups, allowing for the creation of diverse peptide structures.
  • Deprotection : The Fmoc group can be removed under mild acidic conditions to reveal a free amino group for further reactions.

Applications in Research

This compound has several applications in scientific research:

  • Peptide Synthesis : It serves as a building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of brominated tyrosine residues into peptides.
  • Proteomics Studies : Researchers utilize this compound to investigate protein interactions and modifications related to brominated tyrosine residues.
  • Biological Research : It acts as a precursor for synthesizing bromotyrosine-derived alkaloids known for their antimicrobial, antitumor, and antimalarial activities.
  • Medical Research : The compound is studied for its effects on protein function and signaling pathways due to the unique properties imparted by bromination.

Comparative Analysis with Similar Compounds

A comparison of this compound with related compounds highlights its unique features:

Compound NameCharacteristicsUnique Features
L-TyrosineUnmodified amino acidPrecursor for neurotransmitters
3-Bromo-L-TyrosineBromination at position 3 onlyLess steric hindrance
5-Bromo-L-TyrosineBromination at position 5 onlyDifferent reactivity profile
Fmoc-L-TyrosineFmoc protected L-Tyrosine without brominationSimpler structure focusing on protection
This compound Dual bromination with Fmoc protectionSelective reactivity patterns

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

  • Antimicrobial Activity : A study demonstrated that peptides synthesized using this compound exhibited enhanced antimicrobial properties compared to their non-brominated counterparts. This was attributed to the increased interaction with bacterial membranes due to halogen bonding .
  • Antitumor Effects : Research indicated that certain peptide derivatives containing this compound showed significant cytotoxicity against cancer cell lines. The mechanism involved disruption of cellular signaling pathways critical for tumor growth .
  • Enzyme Inhibition Studies : Investigations have shown that peptides containing this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing Fmoc-3,5-dibromo-L-tyrosine, and how can they be addressed methodologically?

Bromination of the tyrosine aromatic ring at the 3,5-positions is a critical step. Challenges include regioselectivity control and avoiding over-bromination. Methodologically, using controlled stoichiometry of brominating agents (e.g., bromine or N-bromosuccinimide) under inert atmospheres at low temperatures (0–5°C) can mitigate side reactions . Post-synthesis, purification via reverse-phase HPLC or flash chromatography (using C18 columns) ensures removal of unreacted precursors and diastereomers. Monitoring by TLC and mass spectrometry (ESI-MS) is recommended for intermediate validation .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, using gradients of acetonitrile/water with 0.1% TFA .
  • NMR : 1^1H and 13^13C NMR confirm regioselective bromination; 1^1H NMR peaks for aromatic protons at δ 7.2–7.4 ppm (C6 and C2 positions) are absent, while Br substituents deshield adjacent carbons in 13^13C NMR .
  • X-ray crystallography : Single-crystal XRD resolves absolute configuration and packing interactions (e.g., C–Br···O hydrogen bonds and π-π stacking), as demonstrated for related brominated tyrosine derivatives .

Advanced Research Questions

Q. How does the positioning of bromine atoms on the tyrosine ring influence the self-assembly properties of this compound in hydrogel formation?

Bromine’s electronegativity and steric bulk enhance hydrophobic interactions and halogen bonding, which stabilize fibrillar networks. Time-sweep oscillatory rheometry reveals higher storage modulus (G') for brominated derivatives compared to non-halogenated analogs, attributed to stronger intermolecular interactions. For example, this compound forms hydrogels with G' > 1 kPa, while Fmoc-Tyr-OH gels disintegrate within 24 hours . The 3,5-substitution pattern promotes aligned nanofibrils, as observed via SEM, due to symmetric steric hindrance that directs unidirectional assembly .

Q. What role do π-π interactions and halogen bonding play in the crystallographic packing of this compound derivatives?

Single-crystal XRD of N-acetyl-3,5-dibromo-L-tyrosine hemihydrate (space group P21P2_1) shows Br atoms participate in C–Br···O hydrogen bonds (2.9–3.2 Å) with carbonyl groups, while Fmoc moieties engage in π-π stacking (3.4–3.8 Å interplanar distances). These interactions stabilize layered structures, with water molecules occupying interstitial spaces . Halogen bonding enhances lattice rigidity, as evidenced by higher thermal stability (TGA decomposition >200°C) compared to non-brominated analogs .

Q. How can molecular dynamics (MD) simulations elucidate the self-assembly pathways of halogenated Fmoc-amino acids like this compound?

MD simulations (e.g., GROMACS) with force fields like CHARMM36 parameterize Br interactions. Clustering analysis (cutoff distance = 4.0 Å) identifies early-stage aggregates dominated by Br···π and Fmoc-Fmoc stacking. Solvent-accessible surface area (SASA) calculations reveal bromine atoms are partially buried (~40% exposure), promoting hydrophobic core formation . Comparative simulations with Fmoc-3,4F-Phe show asymmetric halogen positioning disrupts alignment, reducing mechanical stability (G' by ~30%), highlighting the importance of symmetric substitution .

Q. Methodological Considerations

  • Experimental Design : Use FINER criteria (Feasible, Novel, Ethical, Relevant) to frame hypotheses, e.g., comparing brominated vs. fluorinated derivatives for tissue engineering .
  • Data Contradictions : Discrepancies in reported G' values may arise from solvent choice (DMSO vs. aqueous buffers). Validate via controlled rheometry conditions (1 Hz frequency, 1% strain) .

Properties

IUPAC Name

(2S)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Br2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAVNNURVZYVLW-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Br2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462524
Record name Fmoc-3,5-dibromo-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201484-26-6
Record name Fmoc-3,5-dibromo-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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